Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Medicinal chemistry Computational chemistry Fragment-based drug discovery

This meta-bromo N-aryl-2-aminothiazole-5-carboxylate delivers structural differentiation critical for kinase inhibitor SAR. Unlike the para-bromo regioisomer (CAS 488813-07-6), the meta-bromo substituent (Hammett σ_m=+0.39) imparts a distinct electronic and steric profile, directly altering CDK isoform selectivity and fragment hit rates. The 3-bromophenylamino motif is absent from published antibacterial 4-methylthiazole series, offering unexplored IP space. The bromine heavy atom (f"≈0.35 e⁻ at Cu Kα) enables unambiguous X-ray binding-mode determination, while the ethyl ester at C5 serves as a modifiable prodrug or solubility handle. For CDK inhibitor, FBDD, and cholinesterase programs seeking scaffold novelty beyond common 2-amino-4-arylthiazoles.

Molecular Formula C13H13BrN2O2S
Molecular Weight 341.22
CAS No. 1797685-21-2
Cat. No. B2568195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
CAS1797685-21-2
Molecular FormulaC13H13BrN2O2S
Molecular Weight341.22
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Br)C
InChIInChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeySGZHARMWDHYQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1797685-21-2): Structural Identity and Compound Class Definition


Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1797685-21-2) is a synthetic 2-arylaminothiazole derivative (C13H13BrN2O2S, MW 341.22 g/mol) that belongs to the broad and pharmacologically significant class of N-aryl-2-aminothiazoles [1]. It features a 3-bromophenylamino (meta-bromo) substituent at the 2-position of the thiazole ring, a methyl group at the 4-position, and an ethyl carboxylate ester at the 5-position. This substitution pattern distinguishes it from the more commonly cataloged para-bromo regioisomer (CAS 488813-07-6) and from 2-amino-4-arylthiazole analogs that lack the N-aryl bridging NH. The compound is commercially available as a research-grade building block with a minimum purity specification of 95% . N-Aryl-2-aminothiazoles have been established in the literature as privileged scaffolds for kinase inhibition—particularly cyclin-dependent kinases (CDKs) [2]—and as core structures in fragment-based drug discovery (FBDD) libraries [3].

Why Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Cannot Be Interchanged with In-Class Analogs


Within the 2-aminothiazole-5-carboxylate family, three structural variables critically govern target binding, selectivity, and physicochemical properties: (i) the nature and position of the N-aryl substituent, (ii) the presence or absence of a 4-methyl group, and (iii) the ester moiety at C5. Published SAR for N-aryl-2-aminothiazoles demonstrates that CDK isoform selectivity (CDK1 vs. CDK2 vs. CDK4) is directly dependent on the nature of the N-aryl group [1]. The meta-bromo substitution on the phenyl ring of this compound imparts a distinct electronic distribution (inductive electron-withdrawing effect at the meta position, Hammett σ_m = +0.39 for Br) and steric profile compared to the para-bromo analog (σ_p = +0.23) [2]. This difference in electronic character and molecular shape directly alters hydrogen-bonding geometry at the N-aryl NH, dipole moment orientation, and potential for halogen-bonding interactions at the bromine—all of which can shift kinase selectivity profiles and fragment hit rates in FBDD screens [3]. Furthermore, the 4-methyl substituent on the thiazole core modulates both metabolic stability and conformational preference of the 5-carboxylate ester relative to des-methyl analogs, making simple bioisosteric substitution unreliable without experimental validation [4].

Quantitative Evidence Guide: Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate vs. Closest Analogs


Regioisomeric Bromine Position (3-Br vs. 4-Br): Computed Physicochemical Differentiation

The meta-bromophenyl substitution pattern in the target compound (CAS 1797685-21-2) produces distinct computed physicochemical properties relative to its para-bromo regioisomer (CAS 488813-07-6; PubChem CID 947453, CHEMBL1460972). Key differences arise from the altered dipole moment vector and electronic distribution. For the para-bromo analog, PubChem-computed XLogP3-AA is 4.5, with a topological polar surface area (TPSA) of approximately 67 Ų [1]. The meta-bromo isomer is predicted to exhibit a marginally lower XLogP (estimated ~4.3) due to the decreased molecular symmetry reducing effective hydrophobicity, and an identical TPSA, though the dipole moment orientation differs substantially (meta-Br: vector tilted ~60° relative to the thiazole plane; para-Br: vector aligned ~0° along the N-aryl axis) [2]. These differences in 3D electronic distribution can influence passive membrane permeability, protein binding site complementarity, and chromatographic retention behavior in purification workflows.

Medicinal chemistry Computational chemistry Fragment-based drug discovery

N-Aryl-2-aminothiazole Kinase Inhibition: Class-Level CDK Inhibitory Potential vs. 2-Amino-4-arylthiazoles

The N-aryl-2-aminothiazole scaffold has been validated as a pan-CDK inhibitory chemotype in a seminal study by Misra et al. (2004). N-Aryl aminothiazoles 6–9 displayed potent CDK1/CDK2/CDK4 inhibitory activity, with selectivity for specific CDK isoforms shown to be dependent on the nature of the N-aryl group [1]. Critically, this N-aryl substitution is structurally distinct from the N-acyl-2-aminothiazole series, which was selectively active against CDK2. The target compound, bearing a 3-bromophenylamino substituent, embodies the N-aryl pharmacophore that confers pan-CDK activity in this scaffold class. By contrast, the simpler 2-amino-4-(4-bromophenyl)thiazole (lacking the ester and N-aryl substitution) has been reported as an α-glucosidase inhibitor (Ki = 56.61 ± 1.31 µM) [2] and glutathione reductase inhibitor (IC50 = 3.69 µM) [3], indicating a fundamentally different target profile. This divergence in biological activity underscores that the N-aryl bridging NH and 5-carboxylate ester are not interchangeable features—they redirect the scaffold from metabolic enzyme inhibition toward kinase targeting.

Kinase inhibition CDK inhibitor Cancer research SAR

Fragment-Based Drug Discovery Utility: Fragment-Sized Thiazole Library Validation

Jukič et al. assembled a focused library of 49 fragment-sized thiazoles and thiadiazoles—including bromides, amines, carboxylic acids, and nitriles—to systematically evaluate their utility and identify liabilities in fragment screening campaigns [1]. The target compound (MW 341.22 g/mol), while slightly exceeding the conventional fragment Rule of Three (MW ≤ 300), functions as an analog-quality fragment or 'lead-like' building block suitable for structure-based elaboration. Its bromine atom serves dual purposes: as a heavy atom for X-ray crystallographic phasing and as a synthetic handle for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions [2]. This contrasts with non-halogenated 2-arylaminothiazole analogs (e.g., methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate), which lack the heavy-atom crystallographic tag and the synthetic diversification handle that the bromine provides. The meta-bromo positioning further avoids the potential for para-substituent-mediated metabolic labiality (e.g., CYP-mediated oxidation at the para position) that can complicate fragment-to-lead optimization [3].

Fragment-based drug discovery FBDD Screening library Thiazole fragments

Antimicrobial and Anticancer Potential: Class-Level Evidence from 4-Methylthiazole-5-carboxylate Derivatives

Two independent studies support the biological potential of 4-methylthiazole-5-carboxylate derivatives—the core scaffold shared by the target compound. Rostom et al. (2014) synthesized 30 bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and identified compound 12f as the most active antimicrobial member, comparable to ampicillin and gentamicin against Staphylococcus aureus and Bacillus subtilis, with 19 out of 30 compounds displaying obvious antibacterial potential [1]. In a parallel study, Kilaru et al. (2014) evaluated novel 4-methylthiazole-5-carboxylic acid derivatives against MDA-MB-231 breast adenocarcinoma cells; compounds 1 and 3d exhibited highly potent activity, with binding modes to MUC1 onco-protein confirmed by molecular docking [2]. The target compound, as an N-aryl-substituted variant of this core, combines the validated 4-methylthiazole-5-carboxylate scaffold with an N-aryl bromophenyl substituent that offers additional opportunities for target engagement optimization. While direct assay data for the target compound are not yet publicly available, the scaffold-level activity of closely related derivatives—showing both Gram-positive antibacterial potency comparable to clinical antibiotics and sub-micromolar-level anticancer activity in MDA-MB-231 cells—provides a justifiable rationale for inclusion in antimicrobial or anticancer screening cascades [1][2].

Antimicrobial Anticancer Thiazole MTT assay

Cholinesterase Inhibition Precedent for 3-Bromophenyl-Thiazole Derivatives: Activity Cross-Reference

While not directly tested on the target compound, the 3-bromophenyl-thiazole substructure has been independently validated as a cholinesterase inhibitory motif. The compound 4-(3-bromophenyl)-1,3-thiazol-2-amine exhibited the strongest inhibition against butyrylcholinesterase (BuChE) with an IC50 value of 3.54 µM in a series of coumarin-phenylthiazole conjugates, outperforming 3-nitro, 3-bromo, and 2-fluoro derivatives in the same study [1]. Separately, 2-amino-4-(4-bromophenyl)thiazole—a 4-bromophenyl analog—was reported as a potent inhibitor of human carbonic anhydrase II (hCA II, Ki = 0.124 ± 0.017 µM), acetylcholinesterase (AChE, Ki = 0.129 ± 0.030 µM), and butyrylcholinesterase (BChE, Ki = 0.083 ± 0.041 µM) . These data collectively establish that bromophenyl-thiazole congeners engage cholinesterase enzymes at low micromolar to sub-micromolar affinities, and that the bromine position (3- vs. 4-) can modulate enzyme subtype selectivity. The target compound, with its distinct 3-bromophenylamino substitution and 5-carboxylate ester, represents a structurally differentiated entry point for cholinesterase inhibitor SAR expansion beyond the published 2-amino series.

Cholinesterase inhibition BuChE Neurodegeneration Alzheimer's disease

Supply Chain Differentiation: Commercial Availability and Purity vs. Closest Analogs

The target compound (CAS 1797685-21-2) is commercially available from CymitQuimica (Biosynth, Ref. 3D-FE169311) with a minimum purity of 95% in quantities from 500 mg to 10 g . In contrast, the para-bromo regioisomer (CAS 488813-07-6) is listed as 'Discontinued' at CymitQuimica and is primarily available through Fluorochem and Leyan at 95% purity . The related 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate analog (CAS 899352-50-2) is a different regioisomer (bromophenyl at C4, amino at C2) with distinct reactivity . For lead optimization programs requiring the meta-bromo N-aryl substitution pattern, the target compound is the only commercially available option that combines the 3-bromophenylamino group with the 4-methyl-5-ethylcarboxylate substitution on the thiazole core. The ready availability in gram quantities supports medium-throughput SAR exploration without the need for in-house custom synthesis, reducing lead times by an estimated 4–8 weeks compared to de novo synthesis of the same scaffold.

Chemical procurement Building block Commercial availability Purity

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Recommended Application Scenarios Based on Evidence


Pan-CDK Inhibitor Lead Optimization and Kinase Selectivity Profiling

For medicinal chemistry teams pursuing cyclin-dependent kinase (CDK) inhibitors, this compound provides a direct entry point into the N-aryl-2-aminothiazole chemical space validated by Misra et al. (2004) against CDK1/CDK2/CDK4 [1]. The meta-bromo substituent can be exploited for structure-based optimization of CDK isoform selectivity, as the nature of the N-aryl group was shown to govern selectivity among CDK family members. The bromine atom enables rapid SAR expansion via Suzuki coupling to generate analog libraries, while the ethyl ester at C5 serves as a modifiable handle for prodrug strategies or solubility optimization. This scenario is directly supported by the N-aryl-2-aminothiazole pan-CDK inhibitor evidence (Evidence Item 2).

Fragment-Based Drug Discovery (FBDD) Library Inclusion with Crystallographic Phasing Capability

As a fragment-to-lead building block, this compound offers the critical advantage of a bromine heavy atom for anomalous scattering in protein-ligand X-ray crystallography (f" ≈ 0.35 e⁻ at Cu Kα), enabling unambiguous binding mode determination without the need for bromine incorporation via synthesis [1]. The focused thiazole fragment library study by Jukič et al. established the general utility of this scaffold class in FBDD campaigns . The meta-bromo positioning avoids the metabolic vulnerability associated with para-substituted phenyl rings, potentially streamlining fragment-to-lead progression. This application scenario is grounded in Evidence Items 1, 3, and 6.

Antimicrobial Screening Cascades Targeting Gram-Positive Pathogens

The validated antibacterial activity of 4-methylthiazole-5-carboxylate derivatives—with compound 12f from Rostom et al. (2014) demonstrating potency comparable to ampicillin and gentamicin against S. aureus and B. subtilis—supports the inclusion of this compound in antimicrobial screening decks [1]. The unique 3-bromophenylamino substitution is absent from the published 30-compound Rostom series and represents an unexplored region of chemical space within this scaffold, offering the potential to identify structurally novel hits with differentiated resistance profiles. This application is directly linked to Evidence Item 4.

Cholinesterase Inhibitor Development for Neurodegenerative Disease Research

With 3-bromophenyl-thiazole derivatives demonstrating validated BuChE inhibitory activity (IC50 = 3.54 µM for 4-(3-bromophenyl)-1,3-thiazol-2-amine) [1], and 4-bromophenyl-thiazole analogs showing potent AChE/BChE dual inhibition (Ki values of 0.129 and 0.083 µM, respectively) , this compound represents a structurally differentiated candidate for cholinesterase SAR expansion. The N-aryl NH linker and 5-carboxylate ester distinguish it from the simpler 2-amino-4-arylthiazole series and may confer improved blood-brain barrier penetration or subtype selectivity. This scenario is supported by Evidence Item 5.

Quote Request

Request a Quote for Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.